molecular formula C20H16N2OS B12091505 N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide CAS No. 76838-57-8

N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide

Cat. No.: B12091505
CAS No.: 76838-57-8
M. Wt: 332.4 g/mol
InChI Key: GERGQEWDJQXHNW-UHFFFAOYSA-N
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Description

Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- is an organic compound with the molecular formula C20H16N2OS This compound is characterized by the presence of a benzamide group attached to a biphenyl structure through an amino-thioxomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- typically involves the following steps:

    Formation of the Biphenyl Amine Intermediate: The initial step involves the synthesis of the biphenyl amine intermediate. This can be achieved through the nitration of biphenyl, followed by reduction to obtain the corresponding amine.

    Thioxomethylation: The biphenyl amine is then reacted with a thioxomethylating agent, such as carbon disulfide, in the presence of a base to introduce the thioxomethyl group.

    Amidation: The final step involves the reaction of the thioxomethylated biphenyl amine with benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioxomethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, known for its simplicity and basic amide structure.

    N-Phenylbenzamide: A similar compound with a phenyl group attached to the amide nitrogen.

    N-(Biphenyl-4-yl)benzamide: Another derivative with a biphenyl group attached to the amide nitrogen.

Uniqueness

Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

76838-57-8

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(3-phenylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C20H16N2OS/c23-19(16-10-5-2-6-11-16)22-20(24)21-18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H,(H2,21,22,23,24)

InChI Key

GERGQEWDJQXHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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